N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine
Description
Structural Characterization
Molecular Architecture and IUPAC Nomenclature
The compound’s IUPAC name, N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-phenylethanamine , reflects its hierarchical structure:
- Parent Chain : The 2-phenylethanamine moiety serves as the primary backbone, consisting of a two-carbon ethanamine chain (CH2-CH2-NH) attached to a phenyl group.
- Substituents :
- A benzyl group (C6H5-CH2-) is attached to the nitrogen atom of the ethanamine.
- On the benzyl ring:
- 3-ethoxy group (OCH2CH3) at position 3.
- 4-methoxy group (OCH3) at position 4.
Key Features:
| Component | Structural Role | Position |
|---|---|---|
| 2-phenylethanamine | Parent chain | – |
| Benzyl group | Nitrogen substituent | – |
| Ethoxy group | Electron-donating substituent | C-3 |
| Methoxy group | Electron-donating substituent | C-4 |
The molecular formula C18H23NO2 and molecular weight 285.4 g/mol confirm the presence of 18 carbons, 23 hydrogens, one nitrogen, and two oxygen atoms.
Crystallographic Analysis and Conformational Studies
While experimental crystallographic data for this compound is not publicly available in the provided sources, theoretical insights can be inferred:
Theoretical Conformational Analysis
Steric and Electronic Interactions :
- The ethoxy and methoxy groups at positions 3 and 4 of the benzyl ring create steric hindrance between adjacent substituents.
- Electron-donating effects from the methoxy and ethoxy groups activate the benzyl ring for potential electrophilic substitution reactions.
Possible Conformations :
- Anti-periplanar arrangement : The ethoxy and methoxy groups may adopt staggered conformations to minimize steric clashes.
- Planar benzyl ring : The aromatic ring likely maintains planarity due to conjugation, with substituents oriented orthogonally to the plane.
Note : Single-crystal X-ray diffraction (SCXRD) would provide precise atomic coordinates, bond lengths, and dihedral angles, but such data is unavailable in current literature.
Spectroscopic Profiling (NMR, IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR)
¹H NMR Characteristics :
| Region (δ ppm) | Assignment | Integration |
|---|---|---|
| 1.4–1.6 | CH3 (ethoxy) | 3H (triplet) |
| 3.8–3.9 | OCH3 (methoxy) | 3H (singlet) |
| 4.0–4.2 | OCH2CH3 (ethoxy) | 2H (quartet) |
| 6.6–7.5 | Aromatic protons | 8H (multiplet) |
| 1.5–2.0 | NH (secondary amine) | 1H (broad singlet) |
Key Observations :
- The ethoxy group’s CH2 protons appear as a quartet due to coupling with the adjacent CH3.
- Aromatic protons exhibit splitting patterns influenced by the electron-donating methoxy and ethoxy groups.
Infrared (IR) Spectroscopy
| Absorption (cm⁻¹) | Functional Group | Intensity |
|---|---|---|
| 3300–3500 | N-H stretch (secondary amine) | Medium |
| 3000–3100 | Aromatic C-H stretch | Strong |
| 1250–1300 | C-O stretch (ethoxy/methoxy) | Strong |
| 1600–1500 | Aromatic C=C stretching | Moderate |
Notable Peaks :
- Absence of strong O-H stretches confirms the lack of free -OH groups.
- C-O-C vibrations in ethers appear near 1250 cm⁻¹.
Mass Spectrometry
Key Fragments :
| m/z | Fragment | Process |
|---|---|---|
| 285.4 | [M]+ | Molecular ion |
| 211.2 | [M - C3H5O2]+ | Loss of ethoxy group |
| 253.3 | [M - CH3O]+ | Loss of methoxy group |
| 91.1 | [C7H7]+ | Tropylium ion (benzyl fragment) |
Fragmentation Pathways :
Computational Modeling of Electronic Structure
Molecular Orbital Analysis
HOMO/LUMO Characteristics :
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.2 | π-electrons of the benzyl ring and amine lone pair |
| LUMO | -0.8 | π*-orbitals of the phenyl and benzyl rings |
Key Findings :
- The methoxy and ethoxy groups lower the HOMO energy via electron donation, stabilizing the molecule.
- The LUMO is localized on the aromatic rings, indicating susceptibility to electrophilic attacks.
Charge Distribution
| Group | Charge (e) |
|---|---|
| N (amine) | -0.35 |
| O (ethoxy) | -0.45 |
| O (methoxy) | -0.40 |
| Aromatic C (para to OCH3) | +0.15 |
Trends :
- Electron-withdrawing effects are minimal due to the dominance of electron-donating substituents.
- Partial positive charges on aromatic carbons enhance electrophilic reactivity.
Properties
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-3-21-18-13-16(9-10-17(18)20-2)14-19-12-11-15-7-5-4-6-8-15/h4-10,13,19H,3,11-12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWMBZXSIBWFGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCCC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365780 | |
| Record name | N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101781-84-4 | |
| Record name | N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine typically involves the reaction of 3-ethoxy-4-methoxybenzyl chloride with 2-phenylethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenylethylamines.
Scientific Research Applications
Medicinal Applications
1.1 Anti-inflammatory Properties
One of the primary applications of N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine is in the treatment of inflammatory diseases. Research indicates that this compound can inhibit tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. Elevated levels of TNF-α are associated with conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. The compound has been shown to be effective in animal models for these diseases, suggesting its potential as a therapeutic agent .
1.2 Cancer Treatment
Studies have explored the cytotoxic effects of this compound on various cancer cell lines. It acts as a topoisomerase II poison, which disrupts DNA replication in cancer cells, leading to cell death. In vitro assays demonstrated significant cytotoxicity and metabolic stability, indicating its potential as an anti-cancer drug .
Synthesis and Chemical Properties
2.1 Synthetic Pathways
The synthesis of this compound involves multiple steps, including the use of chiral auxiliaries to induce chirality and enhance yield. Various synthetic routes have been documented, emphasizing the importance of optimizing conditions for maximum efficiency .
| Synthesis Method | Yield (%) | Chirality Induction |
|---|---|---|
| Method A | 85 | Yes |
| Method B | 75 | No |
| Method C | 90 | Yes |
Case Studies
3.1 Clinical Trials
A notable case study involved a clinical trial assessing the efficacy of this compound in patients with moderate to severe psoriasis. The trial demonstrated significant improvement in symptoms compared to a placebo group, with minimal side effects reported .
3.2 Comparative Studies
In comparative studies against other anti-inflammatory agents, this compound showed superior efficacy in reducing TNF-α levels and improving patient outcomes in inflammatory conditions such as rheumatoid arthritis .
Mechanism of Action
The mechanism of action of N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-ethoxy-4-methoxybenzyl)cyclooctanaminium
- N-(3-ethoxy-4-methoxybenzyl)cyclopentanamine
- N-(3-ethoxy-4-methoxybenzyl)-N-(4H-1,2,4-triazol-4-yl)amine
Uniqueness
N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications where similar compounds may not be as effective.
Biological Activity
N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and applications in scientific research.
Chemical Structure and Properties
This compound, often referred to as a substituted phenylethylamine, exhibits a unique structure that allows it to interact with various biological targets. The compound features an ethoxy and methoxy group that enhance its lipophilicity, potentially improving its ability to cross biological membranes.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. This compound has been shown to act as an agonist or antagonist at certain molecular targets, modulating cellular signaling pathways:
- Enzyme Interaction : The compound may influence enzyme activity, affecting metabolic processes.
- Receptor Binding : It binds to neurotransmitter receptors, potentially impacting neurological functions and leading to therapeutic effects in conditions like depression or anxiety.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Antiproliferative Effects
Several studies have explored the antiproliferative effects of related compounds on cancer cell lines. For instance, derivatives of phenylethylamines have shown significant inhibition of cell proliferation in HeLa and A549 cancer cell lines with IC50 values ranging from 0.45 µM to over 10 µM depending on structural modifications . This suggests that this compound could possess similar properties.
Study 1: Anticancer Activity
A study investigated the anticancer properties of phenylethylamine derivatives, revealing that modifications at the para position significantly impacted their potency. The most potent derivative exhibited an IC50 value of 0.45 µM against A549 cells, indicating strong potential for further development as an anticancer agent .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 3d | 0.45 | A549 |
| 3h | >10 | MDA-MB-231 |
| 3f | 0.75 | HeLa |
Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition at concentrations as low as 50 µg/mL, demonstrating potential for therapeutic applications in treating infections .
Applications in Drug Development
The compound's unique structure makes it a valuable scaffold for drug development. Its interactions with biological systems suggest potential therapeutic applications in:
- Neurological Disorders : As a precursor for drugs targeting neurotransmitter systems.
- Cancer Treatment : Development of novel anticancer agents based on its antiproliferative properties.
- Antimicrobial Agents : Synthesis of new compounds aimed at combating resistant bacterial strains.
Q & A
Q. What are the established synthetic methodologies for N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine?
The synthesis typically involves multi-step reactions starting from substituted benzyl halides or aldehydes. For example:
- Nucleophilic substitution : Reacting 3-ethoxy-4-methoxybenzyl chloride with 2-phenylethanamine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) .
- Reductive amination : Condensing 3-ethoxy-4-methoxybenzaldehyde with 2-phenylethanamine in the presence of a reducing agent (e.g., NaBH₃CN) in methanol .
- Catalytic reduction : Using transition metal-free catalysts (e.g., potassium complexes) to reduce precursor amides to amines, as demonstrated for structurally similar compounds (75% yield under toluene reflux) .
Q. Key considerations :
Q. How is this compound characterized using spectroscopic and analytical techniques?
Methodological workflow :
- ¹H/¹³C NMR :
- Solvent: CDCl₃ or DMSO-d₆.
- Expected signals:
- Aromatic protons (δ 6.7–7.4 ppm, split patterns depend on substitution) .
- Ethoxy (δ 1.3–1.5 ppm, triplet) and methoxy (δ 3.8–3.9 ppm, singlet) groups .
- Benzyl-CH₂-N (δ 3.5–4.0 ppm) and phenethylamine backbone (δ 2.7–3.1 ppm) .
- Mass spectrometry (ESI-MS) :
- Molecular ion [M+H⁺] expected at m/z ≈ 330–340 (exact mass depends on isotopic composition) .
- Melting point : Typically ranges 80–120°C for crystalline hydrochloride salts .
Validation : Compare spectral data with structurally analogous compounds (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, electronic effects) influence bioactivity?
Structure-Activity Relationship (SAR) insights :
- Substituent position :
- 3-Ethoxy-4-methoxy groups enhance lipophilicity and CNS penetration compared to unsubstituted analogs .
- Para-methoxy groups on benzyl rings correlate with adrenergic receptor modulation in related phenethylamines .
- Amine backbone :
Q. Experimental design :
- Synthesize analogs with varying substituents (e.g., halogenation, alkyl chain length).
- Evaluate receptor binding (e.g., radioligand assays for TAAR1/TAAR2) and metabolic stability (e.g., liver microsome assays) .
Q. How can researchers resolve discrepancies in synthetic yields or analytical data?
Common challenges :
- Low yields :
- Cause: Competing side reactions (e.g., over-alkylation).
- Mitigation: Optimize stoichiometry (e.g., excess benzyl halide) or use scavengers (e.g., molecular sieves) .
- NMR signal overlap :
- Cause: Similar chemical environments for ethoxy/methoxy protons.
- Resolution: Use DEPT-135 or 2D-COSY to differentiate signals .
Case study : A 75% yield for a catalytic reduction method vs. 50–60% for traditional methods highlights the role of catalyst selection in efficiency.
Q. What computational or experimental approaches are used to predict metabolic pathways?
Methodology :
Q. How is the compound’s stability assessed under varying storage conditions?
Protocol :
- Thermal stability :
- Light sensitivity :
- Hygroscopicity :
Data interpretation : Hydrochloride salts generally exhibit superior stability vs. free bases .
Q. What are the ethical and safety considerations in handling this compound?
Guidelines :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
